molecular formula C9H10O3 B3041446 2-(4-Hydroxy-2-methylphenyl)acetic acid CAS No. 29336-53-6

2-(4-Hydroxy-2-methylphenyl)acetic acid

Cat. No. B3041446
CAS RN: 29336-53-6
M. Wt: 166.17 g/mol
InChI Key: BSVPTEVWQDKITI-UHFFFAOYSA-N
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Description

“2-(4-Hydroxy-2-methylphenyl)acetic acid” is a chemical compound with the molecular formula C9H10O3 . It has a molecular weight of 166.18 g/mol . The IUPAC name for this compound is (4-hydroxy-2-methylphenyl)acetic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-(4-Hydroxy-2-methylphenyl)acetic acid” is 1S/C9H10O3/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12) . This compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 166.062994177 g/mol .


Physical And Chemical Properties Analysis

“2-(4-Hydroxy-2-methylphenyl)acetic acid” has a molecular weight of 166.17 g/mol . It has a topological polar surface area of 57.5 Ų and contains 2 rotatable bonds . The compound has an XLogP3 of 1 , which is a measure of its lipophilicity.

Scientific Research Applications

  • Electrosynthesis Applications : The electrochemical reduction of 2-(o-nitrophenylthio)-acetic acid and its methyl ester has been studied for the electrosynthesis of 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one, indicating potential applications in electrosynthesis processes (Sicker et al., 1995).

  • Catalysis in Organic Synthesis : Research on palladium-catalyzed α-oxidation of aromatic ketones suggests the use of 2-(2-methylphenyl)-2-oxoethyl acetates in the synthesis of certain compounds, demonstrating its role in catalytic processes in organic synthesis (Chen et al., 2016).

  • Use as a Chiral Auxiliary Compound : Studies indicate that 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid can be used as a chiral phosphonic auxiliary in the separation of diastereomeric alcohols and amines, highlighting its utility in stereochemistry (Majewska, 2019).

  • Application in Analytical Chemistry : The development of mass fragmentographic methods for the determination of 4-hydroxy-3-methoxyphenyl acetic acid (HVA) in biological samples illustrates its application in analytical chemistry for measuring specific biochemical compounds (Sjöquist et al., 1973).

  • Biocatalysis Research : Exploration of the stereoselective biocatalytic hydrolysis of racemic 2-butyryloxy-2-(ethoxyphenylphosphinyl)acetic acid by bacterial species shows its potential in biocatalysis studies (Majewska, 2015).

  • Crystallography and Structural Chemistry : The study of DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid's molecular structure provides insights into molecular conformations and intermolecular interactions, relevant to the field of crystallography and structural chemistry (Okabe et al., 1995).

  • Natural Product Synthesis and Analysis : Research on the production of phenylacetic acid derivatives by Curvularia lunata in culture indicates its role in the synthesis and analysis of natural products and their biological activities (Varma et al., 2006).

Safety and Hazards

The compound has been associated with hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-(4-hydroxy-2-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVPTEVWQDKITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxy-2-methylphenyl)acetic acid

CAS RN

29336-53-6
Record name 2-(4-hydroxy-2-methylphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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